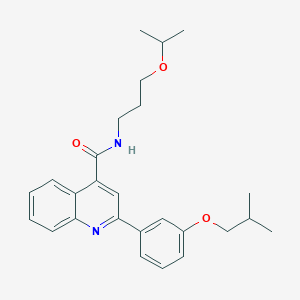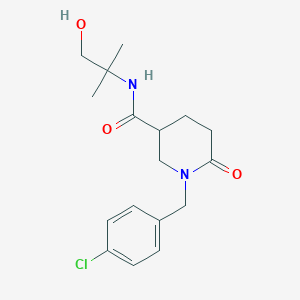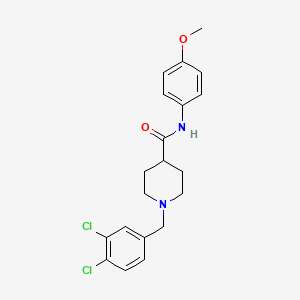
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the immune system and cancer biology.
Mechanism of Action
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide binds to the intracellular protein Disheveled PDZ domain-binding protein (Dvl), which is a key component of the Wnt/β-catenin signaling pathway. By binding to Dvl, this compound prevents the activation of the downstream signaling pathway, leading to the inhibition of β-catenin-mediated transcriptional activity.
Biochemical and Physiological Effects
In addition to its effects on the Wnt/β-catenin signaling pathway, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which have been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in lab experiments is its selectivity for the Wnt/β-catenin signaling pathway. This selectivity allows researchers to specifically target this pathway without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other Wnt inhibitors.
Future Directions
There are several future directions for the research on 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. One potential direction is to explore its potential as a therapeutic agent for cancer and autoimmune diseases. Another direction is to investigate its effects on other signaling pathways and its potential as a tool for studying these pathways. Additionally, further research is needed to optimize the synthesis method and improve the potency of this compound.
Synthesis Methods
The synthesis of 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide involves a multi-step process that includes the reaction of 2-aminobenzophenone with isobutyl bromide to form 2-(3-isobutoxyphenyl)acetamide. This intermediate is then reacted with 3-bromopropyl isopropyl ether to form 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)acetamide. Finally, this compound is cyclized with 2,4-dichloro-3,5-dimethylpyridine to form this compound.
Scientific Research Applications
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to selectively inhibit the Wnt/β-catenin signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival. This pathway is also implicated in the development of various types of cancer, making this compound a potential tool for cancer research. Moreover, this compound has been shown to enhance the proliferation and function of regulatory T cells, which play a critical role in maintaining immune homeostasis and preventing autoimmune diseases.
properties
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-18(2)17-31-21-10-7-9-20(15-21)25-16-23(22-11-5-6-12-24(22)28-25)26(29)27-13-8-14-30-19(3)4/h5-7,9-12,15-16,18-19H,8,13-14,17H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQXNQXBDVFVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B6030673.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6030676.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6030688.png)
![N-ethyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6030689.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6030690.png)
![N-(tert-butyl)-4-{5-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B6030696.png)

![1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6030704.png)
![3,4-dimethoxybenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6030712.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-piperidinol](/img/structure/B6030724.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6030728.png)
![N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6030729.png)
